molecular formula C16H17ClN2S B5838611 2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline

2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B5838611
M. Wt: 304.8 g/mol
InChI Key: XYYZVUHNSVCTPO-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline is a synthetic quinazoline derivative featuring a tetrahydroquinazoline core substituted at position 2 with a 3-chlorobenzylsulfanyl group and at position 4 with a methyl group. The tetrahydroquinazoline scaffold is notable for its bioactivity in medicinal chemistry, particularly in targeting enzymes like dihydrofolate reductase (DHFR) and β-glucosidase, as demonstrated in related compounds . Its synthesis typically involves cyclocondensation or α-aminoamidine-mediated reactions under mild conditions, which offer high yields and functionalization flexibility .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c1-11-14-7-2-3-8-15(14)19-16(18-11)20-10-12-5-4-6-13(17)9-12/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZVUHNSVCTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 3-chlorobenzyl chloride with 4-methyl-5,6,7,8-tetrahydroquinazoline-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the quinazoline core.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline can be contextualized against analogous tetrahydroquinazoline derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 3-Chlorobenzylsulfanyl Methyl C₁₇H₁₇ClN₂S 328.85 g/mol Potential DHFR/β-glucosidase inhibition (inferred)
2-[(4-Methylbenzyl)sulfanyl]-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline 4-Methylbenzylsulfanyl Phenylsulfanyl C₂₂H₂₂N₂S₂ 378.55 g/mol Higher lipophilicity due to aromatic substituents
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline 2-Chlorobenzylsulfanyl 4-Methoxyphenoxy C₂₂H₂₁ClN₂O₂S 412.93 g/mol Enhanced solubility from methoxy group
2-[(4-Chlorobenzyl)sulfanyl]-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline 4-Chlorobenzylsulfanyl Cyclohexylsulfanyl C₂₁H₂₅ClN₂S₂ 412.07 g/mol Improved steric bulk for receptor binding
2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one 3-Chlorobenzylsulfanyl (fused thienopyrimidinone) Methyl (fused ring system) C₁₉H₁₇ClN₂OS₂ 396.00 g/mol Unique heterocyclic system; possible enhanced enzyme inhibition

Key Observations

Substituent Effects on Bioactivity: The 3-chlorobenzylsulfanyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to the 4-chlorobenzylsulfanyl analog’s interaction with DHFR .

Synthetic Accessibility: Derivatives with α-aminoamidine precursors (e.g., the target compound) are synthesized under mild conditions with high yields (38–81%), whereas analogs with fused heterocycles (e.g., benzothienopyrimidinone) require multi-step protocols .

Physicochemical Properties: Phenylsulfanyl or methoxyphenoxy groups at position 4 increase molecular weight and lipophilicity, which may affect bioavailability .

Safety and Handling: Compounds like 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline require precautions against heat and ignition sources, indicating reactive sulfanyl groups .

Research Findings and Implications

  • Antitubercular Potential: Molecular docking studies suggest that tetrahydroquinazolines with chlorobenzyl groups exhibit strong binding to Mycobacterium tuberculosis enzymes (DHFR, MtPanK), with IC₅₀ values comparable to clinical candidates .
  • Antidiabetic Activity : β-glucosidase inhibition (IC₅₀ ~121.8 μg/mL in related sesquiterpenes) hints at the scaffold’s versatility .
  • Structural Optimization : Substituting position 4 with polar groups (e.g., methoxy) could balance lipophilicity and solubility for improved pharmacokinetics .

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